N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide
Description
N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide is a heterocyclic compound featuring a pyrimidine core substituted with two chlorine atoms at positions 2 and 3. The pyrimidine ring is linked via an amino group to a phenylacetamide moiety. This structure combines aromatic and heterocyclic elements, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[3-[(2,5-dichloropyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7(19)16-8-3-2-4-9(5-8)17-11-10(13)6-15-12(14)18-11/h2-6H,1H3,(H,16,19)(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCDZQBLMKKOEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=NC(=NC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide typically involves the reaction of 2,5-dichloropyrimidine with 3-aminophenylacetamide under specific conditions. One common method includes the use of solvents such as dimethylformamide (DMF) and catalysts like anhydrous potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Condensation Reactions: It can form condensation products with other compounds, leading to the synthesis of more complex molecules.
Common reagents used in these reactions include bases like triethylamine and solvents such as ethanol. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Structure and Characteristics
The molecular formula of N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide is C12H10Cl2N4O, with a molecular weight of approximately 297.14 g/mol. The compound features a dichloropyrimidine moiety linked to an acetamide group via a phenyl ring.
Chemistry
Intermediate in Heterocyclic Synthesis
this compound serves as an important intermediate in the synthesis of various heterocyclic compounds. Its unique structure allows for further functionalization through substitution reactions involving the chlorine atoms on the pyrimidine ring.
Biology
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that it can inhibit certain enzymes or receptors involved in cancer progression and microbial growth . The specific biological pathways affected by this compound are still under investigation.
Medicine
Therapeutic Potential
Ongoing research aims to explore the therapeutic potential of this compound in treating various diseases, particularly cancers associated with RET kinase mutations. The compound's mechanism of action involves the inhibition of RET kinase activity, which is crucial for certain types of cancer .
Industry
Pharmaceutical Production
In industrial applications, this compound is utilized in the production of pharmaceuticals. Its role as an intermediate allows for the development of new drugs targeting various medical conditions .
Data Table: Summary of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Intermediate for synthesis | Used in creating heterocyclic compounds through substitution reactions |
| Biology | Antimicrobial & anticancer research | Exhibits potential inhibitory effects on cancer-related enzymes |
| Medicine | Investigated for therapeutic uses | Targeting RET kinase mutations in cancers |
| Industry | Pharmaceutical production | Important in developing new therapeutic agents |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of this compound on RET kinase activity. The results indicated that the compound inhibited RET phosphorylation in vitro with IC50 values suggesting strong activity against RET-dependent cancers .
Case Study 2: Synthesis Optimization
Research focused on optimizing synthesis methods for this compound highlighted variations in reaction conditions that improved yield and purity. The study demonstrated that using specific solvents and catalysts could enhance product formation significantly .
Mechanism of Action
The mechanism of action of N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide, such as aromatic/heterocyclic cores, halogen substituents, or acetamide functionalities. Key differences lie in core architecture, substituent positioning, and physicochemical properties.
3-Chloro-N-phenyl-phthalimide ()
- Structure : Phthalimide core with a chlorine at position 3 and a phenyl group at the N-position (Fig. 1, ).
- Key Features :
- Comparison :
- The dichloropyrimidine in the target compound may offer greater electronic modulation compared to the phthalimide’s single chlorine.
- The acetamide group in the target compound enhances hydrogen-bonding capacity, unlike the phthalimide’s imide functionality.
N-(7-Methyl-2-phenylamino-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide (Compound 24) ()
- Structure: Fused pyrido-thieno-pyrimidinone system with a methyl group, phenylamino substituent, and acetamide .
- Key Features: Melting point: 143–145°C; IR bands at 1,730 cm⁻¹ (C=O) and 1,690 cm⁻¹ (C=O) .
- Comparison :
- The fused heterocyclic system in Compound 24 introduces steric complexity, whereas the target compound’s pyrimidine ring is simpler and more accessible for derivatization.
- Both compounds exhibit strong carbonyl IR signals, but the target’s dichloropyrimidine may reduce solubility compared to Compound 24’s methyl group.
Tetrahydrocarbazole-Based Acetamides ()
- Examples : N-{3-[(6-chloro-/fluoro-/methyl-carbazolyl)carbonyl]phenyl}acetamide .
- Key Features :
- Carbazole core linked to phenylacetamide via a carbonyl group.
- Substituents (Cl, F, Me) influence electronic properties and biological activity.
- Comparison: The carbazole system provides a planar aromatic structure, contrasting with the pyrimidine’s smaller heterocycle. Chlorine substituents in both the target and 6-chloro-carbazole derivative may enhance lipophilicity, but the carbazole’s carbonyl linkage differs from the target’s direct amino linkage.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Inferred based on analogous acetamide/pyrimidine systems.
Research Findings and Implications
- Synthetic Flexibility : The acetamide group’s versatility (evident in Compound 24 and carbazole derivatives) suggests opportunities for further functionalization of the target compound .
- Solubility Challenges : Chlorine substituents in all compared compounds may reduce aqueous solubility, necessitating formulation strategies for biological testing .
Biological Activity
N-(3-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)acetamide is a compound of interest due to its potential biological activities, especially in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a dichloropyrimidine moiety linked to an aniline derivative through an acetamide group. The compound's molecular formula is with a molecular weight of 293.14 g/mol.
- Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer cell proliferation. Specifically, it targets the anaplastic lymphoma kinase (ALK), which plays a critical role in certain types of cancers such as non-small cell lung cancer (NSCLC). Studies indicate that similar pyrimidine derivatives exhibit strong inhibitory effects on ALK phosphorylation, leading to reduced tumor growth in vitro and in vivo .
- Antimicrobial Activity : this compound also demonstrates antimicrobial properties. Research has indicated that compounds with similar structural features show significant antibacterial and antifungal activity against various pathogens .
Table 1: Biological Activity Summary
Case Studies and Research Findings
- Cancer Cell Line Studies : In vitro studies conducted on various cancer cell lines have shown that this compound effectively induces apoptosis and inhibits cell proliferation. For instance, a study demonstrated that this compound significantly reduced cell viability in ALK-positive NSCLC cell lines, highlighting its potential as a targeted therapy for this subtype of lung cancer .
- Antimicrobial Evaluation : A series of tests on microbial strains revealed that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics, suggesting its potential use as an alternative antimicrobial agent .
- Docking Studies : Computational docking studies have further elucidated the binding affinity of this compound to its biological targets. These studies indicate favorable interactions with the active sites of ALK and other kinases, supporting the observed biological activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
